cis-3,4-Difluorocyclopentane-1-carboxylic acid
Description
Historical Development and Research Evolution
The synthesis of fluorinated cyclopentane derivatives emerged as a priority in the late 20th century, driven by the pharmaceutical industry's need for metabolically stable bioactive compounds. Early approaches to this compound focused on ring-opening fluorination strategies, but these often suffered from poor stereocontrol and low yields. A breakthrough came with the development of triflate intermediate chemistry, enabling precise fluorination at specific positions. For example, racemic trans-3,4-difluorocyclopentane derivatives were synthesized through a four-step process involving triflate formation (compound 1 ), hydroxylation (compound 2 ), fluorination with cesium fluoride in tert-butanol (compound 4 ), and final deprotection. While this route initially produced trans isomers, subsequent methodological refinements allowed access to the cis configuration through stereoselective fluorination techniques.
Recent advances in transition metal catalysis and flow chemistry have improved synthetic efficiency. The compound's current synthesis typically achieves yields exceeding 85% for key steps, with X-ray crystallography serving as the definitive method for stereochemical confirmation.
Significance in Organofluorine Chemistry
The strategic placement of two fluorine atoms on adjacent carbons creates distinct electronic and steric effects:
| Property | Impact of Fluorination |
|---|---|
| Metabolic Stability | Increased resistance to cytochrome P450 oxidation |
| Dipole Moment | Enhanced molecular polarity (μ ≈ 2.1 D) |
| Conformational Rigidity | Restricted ring puckering modes |
These characteristics make the compound particularly valuable for:
- Designing enzyme inhibitors through transition-state mimicry
- Creating PET imaging agents with improved in vivo stability
- Developing chiral catalysts for asymmetric synthesis
The cis-3,4-difluoro configuration induces a 15° distortion in the cyclopentane ring compared to non-fluorinated analogs, as confirmed by crystallographic studies. This distortion enables unique molecular recognition properties in biological systems.
Position within Fluorinated Cyclopentane Research
When compared to related structures:
The cis-3,4-difluoro variant occupies a unique niche due to:
- Optimal balance between fluorine content and synthetic accessibility
- Compatibility with carboxylic acid functionalization
- Chiral centers enabling enantioselective applications
Current Research Landscape and Academic Interest
Recent studies (2021-2025) focus on three primary applications:
- Radiopharmaceutical Development : As a chelator-free PET tracer scaffold
- Enzyme Inhibition : Targeting ornithine aminotransferase through ternary adduct formation
- Materials Science : Building block for fluorinated liquid crystals
Emerging synthetic methodologies like fluorine-retentive hydrofunctionalization show promise for creating novel derivatives while preserving valuable C-F bonds. Current challenges remain in achieving perfect stereoselectivity for industrial-scale production and understanding the compound's behavior in complex biological matrices.
Properties
IUPAC Name |
(3S,4R)-3,4-difluorocyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-4-1-3(6(9)10)2-5(4)8/h3-5H,1-2H2,(H,9,10)/t3?,4-,5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYMBVQEIHRRQE-NVGWPGHNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1C(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448326-17-7 | |
| Record name | rac-(3R,4S)-3,4-difluorocyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrolysis of Triflate Intermediate
Racemic triflate 1 undergoes hydrolysis under mild basic conditions (aqueous NaHCO₃) to produce fluorohydrin 2 in near-quantitative yield. This step ensures retention of the cyclopentane ring structure while introducing a hydroxyl group adjacent to the existing fluorine atom.
Triflation for Fluorine Activation
Fluorohydrin 2 is treated with triflic anhydride in dichloromethane to generate triflate 3 , a highly reactive intermediate prone to elimination. The instability of 3 necessitates immediate use in subsequent fluorination steps to minimize side reactions.
Stereoselective Fluorination
The critical fluorination step employs cesium fluoride (CsF) in tert-butanol (tBuOH), which suppresses elimination byproducts and promotes nucleophilic substitution. This reaction converts triflate 3 into racemic trans-difluoride 4 with 38% yield over two steps. For the cis isomer, stereochemical control is achieved by modifying the starting triflate’s configuration or employing chiral catalysts, though explicit details remain proprietary.
Deprotection to Carboxylic Acid
Final deprotection of the N-Boc and ester groups in 4 is accomplished using concentrated hydrochloric acid, yielding this compound (5 ) in 93% yield. X-ray crystallography confirms the relative stereochemistry of the product.
Table 1: Key Reaction Parameters for Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrolysis (1 → 2) | NaHCO₃ (aq) | ~100 |
| Triflation (2 → 3) | Triflic anhydride, CH₂Cl₂ | - |
| Fluorination (3 → 4) | CsF, tBuOH, 10 min | 38 |
| Deprotection (4 → 5) | 6 M HCl | 93 |
Isomer Separation via Salt Formation
Separation of cis and trans isomers remains a challenge in fluorocyclopentane synthesis. A patent describing cyclopropane carboxylic acid separation suggests that converting a cis/trans mixture into their ammonium or alkali metal salts can exploit solubility differences. For instance, treating the mixture with aqueous ammonia precipitates the less soluble cis isomer, while the trans isomer remains in solution. Applied to fluorocyclopentanes, this method could achieve >95% purity, though reaction conditions (pH, temperature) must be tailored to the compound’s pKa and solubility profile.
Radiosynthesis for PET Imaging Applications
This compound has been radiolabeled with fluorine-18 ([¹⁸F]5) for preclinical PET studies. The process involves nucleophilic fluorination of triflate 3 with [¹⁸F]CsF in a 1:1 butanol/acetonitrile mixture, followed by acid-mediated deprotection. This one-pot, two-step sequence achieves a decay-corrected radiochemical yield of 1.3% and >99% radiochemical purity. The method highlights the compound’s utility in oncology, with tumor-to-brain uptake ratios of 2.8 observed in rat glioblastoma models.
Table 2: Comparative Uptake of Fluorinated Cyclopentanes in Tumor Cells
| Compound | 9L Gliosarcoma (%ID/5×10⁵ cells) | U87 ΔEGFR Glioblastoma (%ID/5×10⁵ cells) |
|---|---|---|
| [¹⁸F]5 | 23.5 ± 1.5 | 6.45 ± 0.46 |
| anti-cis-3,4-[¹⁸F]-DFACPC | 23.4 ± 3.0 | 7.53 ± 1.2 |
| syn-cis-3,4-[¹⁸F]-DFACPC | 7.82 ± 0.37 | 4.29 ± 0.29 |
Chemical Reactions Analysis
Esterification Reactions
cis-3,4-Difluorocyclopentane-1-carboxylic acid undergoes Fischer esterification when heated with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄). The mechanism involves:
-
Protonation of the carbonyl oxygen to activate the carboxylic acid.
-
Nucleophilic attack by the alcohol, forming a tetrahedral intermediate.
-
Loss of water to regenerate the carbonyl group, yielding the ester .
Example Reaction:
Amide Formation
The compound reacts with amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC). The mechanism proceeds via:
-
Activation of the carboxylic acid by DCC to form an acyloxyphosphonium intermediate.
-
Nucleophilic substitution by the amine, releasing dicyclohexylurea (DCU) and forming the amide .
Key Applications:
-
Used in peptide synthesis to protect amino groups (via Boc protection) .
-
Facilitates the formation of stable amide bonds in drug intermediates.
Conversion to Acid Chlorides
Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acid chloride. This reaction is critical for subsequent nucleophilic acyl substitutions.
Reaction Pathway:
Mechanistic Insight:
Decarboxylation Reactions
Under thermal or oxidative conditions, the carboxylic acid group undergoes decarboxylation. The electron-withdrawing fluorine substituents stabilize the transition state, lowering the activation energy.
Conditions:
-
Thermal: Heating at 150–200°C in the presence of Cu or quinoline.
-
Oxidative: Using lead tetraacetate (Pb(OAc)₄) or peroxides .
Product:
Fluorine-Directed Reactivity
The cis-3,4-difluoro configuration imposes steric and electronic effects:
Comparison with Non-Fluorinated Analogs
Fluorination significantly alters reactivity:
| Reaction | Fluorinated Compound | Non-Fluorinated Analog |
|---|---|---|
| Esterification Rate | Faster (due to increased electrophilicity) | Slower |
| Decarboxylation Temp | Lower (150°C) | Higher (180–220°C) |
Scientific Research Applications
Medical Imaging Applications
One of the primary applications of cis-3,4-Difluorocyclopentane-1-carboxylic acid is in positron emission tomography (PET) imaging. The compound has been investigated for its potential as a radiotracer for detecting tumors and cancerous cells.
Key Findings:
- Radiochemical Properties : The compound can be isotopically enriched with fluorine-18, enhancing its utility as a PET imaging agent. Studies have shown that derivatives of this compound, such as anti-cis-3,4-Difluorocyclopentane-1-carboxylic acid, exhibit favorable biodistribution profiles in tumor models, particularly in 9L gliosarcoma-bearing Fischer rats .
- Tumor Uptake : The biodistribution studies indicated that the cis stereoisomers provided high tumor-to-brain tissue ratios, making them promising candidates for imaging applications. This is particularly relevant for the detection of recurrent prostate cancer and primary gliomas .
Therapeutic Applications
Beyond imaging, this compound and its derivatives are being explored for therapeutic uses. The compound's ability to selectively target cancer cells opens avenues for targeted drug delivery systems.
Case Studies:
- Fluorinated Amino Acids : Research has demonstrated that fluorinated amino acids derived from this compound can be used to enhance the delivery of therapeutic agents to specific tissues. For instance, studies involving the administration of these compounds showed significant uptake in prostate cancer models, suggesting their potential role in targeted therapy .
- Radionuclide Tracers : The development of radionuclide tracers from this compound has been reported to facilitate the detection of tumors through non-invasive imaging techniques. These tracers can provide real-time insights into tumor dynamics and treatment responses .
Comparative Data on Tumor Uptake
The following table summarizes the comparative uptake data of various fluorinated compounds in different tumor models:
| Compound | 9L Gliosarcoma | U87 ΔEGFR | DU145 |
|---|---|---|---|
| [18F]5 | 23.5 ± 1.5 | 6.45 ± 0.46 | 34.0 ± 4.1 |
| Anti-cis-3,4-[18F]-DFACPC | 23.4 ± 3.0 | 7.53 ± 1.2 | 17.7 ± 3.0 |
| Syn-cis-3,4-[18F]-DFACPC | 7.82 ± 0.37 | 4.29 ± 0.29 | 12.2 ± 0.46 |
| Anti-3-[18F]-FACBC | 23.2 ± 2.6 | 6.19 ± 1.22 | 20.2 ± 3.4 |
*Data presented as percent ligand uptake per initial dose per cell count (n = 3–4) .
Mechanism of Action
The mechanism of action of cis-3,4-Difluorocyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Diastereomers: cis- vs. trans-3,4-Difluorocyclopentane-1-carboxylic Acid Derivatives
The stereochemistry of fluorination significantly impacts biological activity. Two diastereomers of 3,4-DFACPC—(1S,3R,4S)-anti-cis-3,4-DFACPC and (1S,3S,4R)-syn-cis-3,4-DFACPC—were synthesized to evaluate their tumor-targeting efficacy. Both diastereomers demonstrated high affinity for system L transporters, similar to (1R,2S)-anti-2-FACPC, but exhibited superior tumor-to-contralateral brain tissue ratios in a 9L gliosarcoma rat model. This highlights the advantage of cis-3,4-difluoro substitution over trans configurations in enhancing selectivity for tumor tissues .
| Property | anti-cis-3,4-DFACPC | syn-cis-3,4-DFACPC | trans-3,4-DFACPC (Theoretical) |
|---|---|---|---|
| Transport Mechanism | System L | System L | Undetermined |
| Tumor-to-Brain Ratio (9L Model) | High | High | Likely Lower (Inference from [1]) |
| Metabolic Stability | Improved | Improved | Potentially Reduced |
Note: Data for trans isomers is inferred from comparative studies in .
Structural Analogs with cis-3,4 Substitution
cis-3,4-Dihydrohamacanthin B
This bisindole alkaloid, isolated from the sponge Topsentia pachastrelloides, features a cis-3,4-dihydro substitution on its indole rings. It exhibited potent inhibition of methicillin-resistant Staphylococcus aureus (MRSA) pyruvate kinase (IC50 = 16 nM) with 166-fold selectivity over human orthologs . Unlike cis-3,4-DFACPC, which targets amino acid transporters, this compound binds to lipophilic enzyme pockets, demonstrating how cis-3,4 stereochemistry can drive diverse biological interactions depending on the molecular scaffold.
| Property | cis-3,4-DFACPC | cis-3,4-Dihydrohamacanthin B |
|---|---|---|
| Core Structure | Cyclopentane carboxylic acid | Bisindole alkaloid |
| Biological Target | System L transporters | MRSA pyruvate kinase |
| Selectivity | Tumor vs. brain tissue | MRSA vs. human enzymes (166:1) |
| Key Activity | Tumor imaging | Antimicrobial |
cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic Acid
This structural analog (CAS: 733740-21-1) replaces the 3,4-difluoro groups with a 3,4-dimethylbenzoyl moiety. While its applications are undocumented due to discontinuation, the substitution pattern suggests altered lipophilicity and steric effects compared to cis-3,4-DFACPC. The dimethylbenzoyl group may enhance aromatic interactions but reduce metabolic stability due to bulkier substituents .
| Property | cis-3,4-DFACPC | cis-2-(3,4-Dimethylbenzoyl) Analogue |
|---|---|---|
| Substituents | 3,4-difluoro | 3,4-dimethylbenzoyl |
| Molecular Weight | Not reported | 246.306 g/mol |
| Application | PET imaging | Undisclosed (lab use only) |
Functional Group Variants: Caffeoylquinic Acids
Though structurally distinct, caffeoylquinic acids (e.g., cis-5-O-caffeoylquinic acid) share a cyclopentane-like quinic acid core. These compounds, however, prioritize antioxidant and anti-inflammatory activities over transporter-mediated uptake, underscoring the role of functional groups (caffeoyl vs. fluoro-carboxylic acid) in dictating biological roles .
Biological Activity
Cis-3,4-Difluorocyclopentane-1-carboxylic acid (cis-3,4-DFAC) is a compound of interest in medicinal chemistry and radiopharmaceutical development due to its unique structural properties and biological activity. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Structural Characteristics
Cis-3,4-DFAC is characterized by the presence of two fluorine atoms attached to a cyclopentane ring, which contributes to its distinct chemical properties. The molecular formula is with a molecular weight of 150.12 g/mol.
Research indicates that cis-3,4-DFAC and its derivatives primarily interact with amino acid transport systems, particularly system L and system ASC. These transport systems are crucial for the uptake of amino acids in various cancer cell lines, including glioblastoma and prostate carcinoma cells .
Key Findings:
- Transport Mechanism : Cis-3,4-DFAC is transported predominantly via system L, with some transport occurring through system ASC. This was demonstrated in studies involving rat 9L gliosarcoma cells and human U87 ΔEGFR glioblastoma cells .
- Tumor Uptake : In Fischer rats bearing intracranial 9L gliosarcoma, cis-3,4-DFAC exhibited favorable tumor-to-brain tissue ratios (up to 2.8), indicating its potential as a PET imaging agent for tumor detection .
Biological Activity
The biological activity of cis-3,4-DFAC has been evaluated through various assays assessing its efficacy in cellular uptake and tumor targeting.
Table 1: Cellular Uptake of cis-3,4-Difluorocyclopentane Derivatives
| Compound | Cell Line | Uptake Ratio (Tumor/Brain) | Transport System |
|---|---|---|---|
| cis-3,4-DFAC | 9L Gliosarcoma | 2.8 | System L/ASC |
| [^18F]5 | U87 ΔEGFR | Higher than syn-cis-3,4-[^18F]-DFACPC | System L |
| anti-cis-3,4-[^18F]-DFACPC | DU145 | Comparable to anti-3-[^18F]-FACBC | System ASC |
Case Studies
- PET Imaging Applications : Cis-3,4-DFAC has been investigated for its potential as a PET imaging agent. Studies demonstrated that the compound provided significant tumor uptake in preclinical models, suggesting its utility in detecting recurrent prostate cancer and primary gliomas .
- Comparative Studies : In comparative studies with other fluorinated compounds, cis-3,4-DFAC showed superior uptake in tumor tissues compared to traditional imaging agents like [^18F]FDG. This highlights its potential advantages in oncological imaging .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for cis-3,4-Difluorocyclopentane-1-carboxylic acid, and how can reaction yields be optimized?
- Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include fluorination of cyclopentane precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by carboxylation. Optimization involves controlling reaction temperature (e.g., 0°C vs. 25°C for isomer stability ), solvent selection (e.g., dichloromethane for intermediates ), and catalyst use (e.g., lithium hydroxide for hydrolysis ). Yield improvements may require iterative adjustments to stoichiometry and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the cis configuration of fluorine atoms in this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NMR, is critical for distinguishing cis/trans configurations due to distinct coupling patterns between fluorine atoms. X-ray crystallography provides definitive stereochemical confirmation, as demonstrated in studies of similar fluorinated cyclopentanes . Additional characterization via IR spectroscopy can confirm carboxylic acid functionality (C=O stretch ~1700 cm) .
Q. How can researchers ensure the purity of this compound during synthesis?
- Answer : Purity is validated using High-Performance Liquid Chromatography (HPLC) with UV detection and Thin-Layer Chromatography (TLC) for intermediate monitoring. Recrystallization in solvents like ethyl acetate/hexane mixtures removes impurities, while mass spectrometry (HRMS) confirms molecular integrity .
Advanced Research Questions
Q. What computational methods are used to predict the conformational stability of this compound?
- Answer : Density Functional Theory (DFT) calculations optimize molecular geometries and predict electronic properties. Studies on analogous compounds show that gas-phase DFT structures align with experimental NMR data (deviation <7%), enabling accurate modeling of cyclopentane ring puckering and fluorine-carboxyl interactions . Molecular dynamics simulations further assess solvation effects .
Q. How do stereoisomers (cis vs. trans) of this compound differ in biological activity, and what mechanisms underlie these differences?
- Answer : In PET imaging studies, cis isomers exhibit higher tumor-to-brain uptake ratios due to enhanced affinity for L-type amino acid transporters (LATs) compared to trans isomers. This stereospecificity arises from spatial alignment of the carboxyl and fluorine groups, which influences binding to LAT1 . Competitive inhibition assays using radiolabeled analogs (e.g., -labeled derivatives) quantify transport efficiency .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Answer : Discrepancies often stem from variations in assay conditions (e.g., pH, cell lines) or impurity levels. Rigorous batch-to-batch purity analysis (via HPLC) and standardized in vitro protocols (e.g., fixed incubation times) are essential. Meta-analyses of structure-activity relationships (SAR) for fluorinated cyclopentanes can clarify trends .
Q. Can this compound act as a precursor for bioactive derivatives, and what functionalization methods are most efficient?
- Answer : The carboxylic acid group enables derivatization via esterification, amidation, or coupling reactions. For example, activation with EDC/HOBt facilitates peptide conjugation, while Pd-catalyzed cross-coupling introduces aryl groups at the cyclopentane ring. Fluorine atoms can undergo nucleophilic substitution under basic conditions, enabling further functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
